![molecular formula C16H31NO B5107782 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol
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Overview
Description
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol, also known as Tropisetron, is a chemical compound that belongs to a class of drugs called serotonin receptor antagonists. It is known for its ability to block the action of serotonin, a neurotransmitter that is involved in various physiological functions. Tropisetron has been widely used in scientific research for its potential therapeutic applications in various medical conditions.
Mechanism of Action
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol works by blocking the action of serotonin receptors, specifically the 5-HT3 receptor subtype. Serotonin is involved in various physiological functions, including the regulation of mood, appetite, and sleep. By blocking the action of serotonin, 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol can alleviate symptoms associated with medical conditions that involve abnormal serotonin activity.
Biochemical and Physiological Effects:
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has been shown to have various biochemical and physiological effects in the body. It can reduce the release of certain neurotransmitters, such as dopamine and acetylcholine, and increase the release of others, such as GABA. It can also modulate the activity of certain ion channels, such as the potassium channel. These effects contribute to its therapeutic potential in various medical conditions.
Advantages and Limitations for Lab Experiments
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has several advantages for lab experiments, including its high purity and potency, and its ability to selectively target specific serotonin receptor subtypes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research and development of 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol. These include the exploration of its potential therapeutic applications in other medical conditions, such as anxiety disorders and depression. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol, which would enable its wider use in scientific research. Finally, the development of novel serotonin receptor antagonists based on the structure of 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol could lead to the discovery of new drugs with improved therapeutic potential.
Synthesis Methods
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol can be synthesized through a multistep process that involves the reaction of tert-butylcyclohexylamine with cyclohexanone, followed by reduction and cyclization reactions. The final product is obtained by recrystallization and purification steps. This synthesis method has been optimized for high yield and purity of the final product.
Scientific Research Applications
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and migraine headaches. It has been shown to be effective in reducing the severity and frequency of these symptoms by blocking the action of serotonin receptors in the brain and gut.
properties
IUPAC Name |
4-[(4-tert-butylcyclohexyl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)12-4-6-13(7-5-12)17-14-8-10-15(18)11-9-14/h12-15,17-18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNKDFBWWDFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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